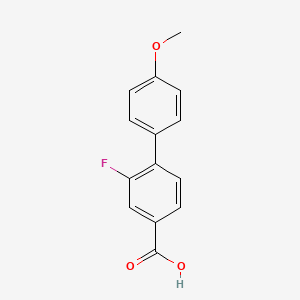

3-Fluoro-4-(4-methoxyphenyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-(4-methoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c1-18-11-5-2-9(3-6-11)12-7-4-10(14(16)17)8-13(12)15/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKIRDCPNZXELCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681404 | |

| Record name | 2-Fluoro-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261892-86-7 | |

| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 2-fluoro-4′-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261892-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Fluorinated Benzoic Acid Derivatives

Fluorinated benzoic acids represent a critically important class of compounds in organic synthesis, prized for the unique chemical and physical properties imparted by the fluorine atom. The incorporation of fluorine into a benzoic acid structure can profoundly influence its acidity, lipophilicity, metabolic stability, and binding interactions with biological targets. These characteristics make fluorinated benzoic acids and their derivatives highly sought-after intermediates in the development of pharmaceuticals and agrochemicals. prepchem.comjustia.com

The presence of a fluorine atom can lead to enhanced binding affinity and selectivity for target proteins, a feature attributed to fluorine's ability to participate in favorable electrostatic and hydrogen bonding interactions. justia.com Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a molecule by blocking sites susceptible to oxidative metabolism. This increased stability often translates to improved pharmacokinetic profiles for drug candidates.

The strategic placement of the fluorine atom on the benzoic acid ring, as seen in 3-fluoro-4-hydroxybenzoic acid, can significantly alter the compound's electronic properties and reactivity. bldpharm.comgoogle.comnih.gov In the case of 3-Fluoro-4-(4-methoxyphenyl)benzoic acid, the fluorine atom at the 3-position influences the acidity of the carboxylic acid group and the reactivity of the aromatic ring.

Significance As a Biphenyl Carboxylic Acid Scaffold in Chemical Synthesis

Biphenyl (B1667301) carboxylic acids are a cornerstone of modern medicinal chemistry and materials science. This structural motif, characterized by two phenyl rings linked together with a carboxylic acid substituent, provides a versatile and tunable scaffold for the design of a wide array of functional molecules. The biphenyl unit offers a degree of conformational flexibility, allowing molecules to adopt specific spatial arrangements required for biological activity or for the formation of ordered materials.

The synthesis of substituted biphenyl-4-carboxylic acids is a well-established area of organic chemistry, with numerous methods available for their preparation. researchgate.net A particularly powerful and widely used method is the Suzuki-Miyaura cross-coupling reaction. chemicalbook.com This palladium-catalyzed reaction enables the efficient formation of carbon-carbon bonds between an aryl halide and an arylboronic acid, providing a modular and highly versatile route to a diverse range of biphenyl derivatives. For instance, the coupling of a substituted bromobenzoic acid with a corresponding phenylboronic acid can yield a variety of biphenyl carboxylic acids. sigmaaldrich.com

The resulting biphenyl carboxylic acid scaffold can be further modified, taking advantage of the reactive carboxylic acid handle to introduce a wide range of functional groups through amide bond formation, esterification, or other transformations. This adaptability makes biphenyl carboxylic acids key intermediates in the synthesis of complex molecules with applications ranging from pharmaceuticals to liquid crystals.

While specific research findings on the direct applications of 3-Fluoro-4-(4-methoxyphenyl)benzoic acid are not extensively detailed in publicly available literature, its constituent parts—the fluorinated benzoic acid and the biphenyl carboxylic acid—are both of high value in synthetic chemistry. The combination of these two motifs in a single molecule suggests its potential as a sophisticated building block for the development of novel compounds with unique properties.

Reaction Mechanisms and Chemical Transformations Involving 3 Fluoro 4 4 Methoxyphenyl Benzoic Acid

Electrophilic Aromatic Substitution Pathways on the Biphenyl (B1667301) System

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds. minia.edu.eg The site of substitution on the 3-Fluoro-4-(4-methoxyphenyl)benzoic acid biphenyl system is determined by the combined directing effects of the substituents on both aromatic rings. masterorganicchemistry.com

Ring B (Anisole moiety): This ring contains a methoxy (B1213986) group (-OCH3). The methoxy group is a powerful activating group and an ortho, para-director. libretexts.org Its activating nature stems from the strong electron-donating resonance effect of the oxygen's lone pairs, which outweighs its inductive electron-withdrawing effect. vaia.comunam.mx

Given the powerful activating nature of the methoxy group, electrophilic aromatic substitution will overwhelmingly occur on the methoxy-substituted ring (Ring B). libretexts.org The para position on this ring is blocked by its connection to the other phenyl ring, so substitution will occur at the two equivalent ortho positions relative to the methoxy group. The reaction proceeds via a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. minia.edu.eglibretexts.org

Nucleophilic Aromatic Substitution Enabled by Fluorine Activation

While less common than electrophilic substitution, nucleophilic aromatic substitution (SNAr) can occur on aryl halides, particularly when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups. libretexts.orglibretexts.org In this compound, the fluorine atom can act as a leaving group in an SNAr reaction. masterorganicchemistry.com

The mechanism involves a two-step addition-elimination process:

Addition: A nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

Elimination: The aromaticity is restored by the expulsion of the fluoride (B91410) ion, which is a competent leaving group in this context. masterorganicchemistry.com

For SNAr to be efficient, electron-withdrawing groups must be positioned ortho or para to the leaving group to stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.org In this compound, the primary electron-withdrawing group on the ring is the carboxylic acid, which is meta to the fluorine. This position does not allow for direct resonance stabilization of the intermediate, making the ring less activated for SNAr compared to isomers with ortho or para relationships. libretexts.org However, the collective electron-withdrawing character of the carboxylic acid and the adjacent phenyl ring may permit substitution with strong nucleophiles under forcing conditions.

Reactivity of the Carboxylic Acid Moiety (e.g., Condensation, Acylation)

The carboxylic acid group is a versatile functional handle that can undergo a variety of transformations, which are central to its use as a building block in organic synthesis. ossila.com

Condensation and Esterification: In the presence of an acid catalyst, this compound can react with alcohols to form the corresponding esters. This is a reversible equilibrium-driven process.

Acylation and Amide Formation: The carboxylic acid can be converted into a more reactive acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This acyl chloride is a potent electrophile that readily reacts with nucleophiles such as amines to form stable amide bonds. This two-step sequence is a common method for creating amides from carboxylic acids. ossila.com

Reduction: The carboxylic acid can be reduced to a primary alcohol (benzyl alcohol derivative) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

These reactions allow for the incorporation of the 3-fluoro-4-(4-methoxyphenyl)phenyl scaffold into larger, more complex molecules such as active pharmaceutical ingredients. ossila.com

Influence of Methoxy and Fluoro Substituents on Aromatic Ring Activation/Deactivation and Regioselectivity

The electronic influence of the methoxy and fluoro substituents dictates the reactivity and regioselectivity of the aromatic rings in electrophilic substitution reactions. libretexts.org

Methoxy Group (-OCH₃): This group exerts a strong, activating +R (resonance) effect and a weaker, deactivating -I (inductive) effect. unam.mx The resonance effect dominates, leading to a significant increase in electron density at the ortho and para positions, making the ring highly nucleophilic and directing incoming electrophiles to these sites. vaia.com

The interplay of these effects results in a clear hierarchy of reactivity. The methoxy-substituted ring is highly activated, while the fluoro- and carboxyl-substituted ring is strongly deactivated. libretexts.org This ensures high regioselectivity in electrophilic substitution reactions, which will occur almost exclusively on the methoxy-bearing ring.

| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|

| -OCH₃ (Methoxy) | Weakly Deactivating | Strongly Activating | Strongly Activating | Ortho, Para |

| -F (Fluoro) | Strongly Deactivating | Weakly Activating | Deactivating | Ortho, Para |

| -COOH (Carboxylic Acid) | Deactivating | Deactivating (-R) | Strongly Deactivating | Meta |

Intramolecular Rearrangements and Tautomeric Equilibria in Related Structures

While specific intramolecular rearrangements for this compound are not prominently documented, the functional groups present allow for speculation on potential transformations in related structures or under specific conditions.

Tautomeric Equilibria: The carboxylic acid moiety exists predominantly in the carboxyl form (-COOH). While it has a tautomer, this form is generally unstable and does not play a significant role in its typical reactivity.

Intramolecular Cyclizations: Under strongly acidic and dehydrating conditions, an intramolecular Friedel-Crafts acylation could theoretically occur. This would involve the carboxylic acid (or its activated acyl chloride form) acting as the electrophile and attacking the electron-rich methoxy-substituted ring. Such a reaction would lead to the formation of a substituted fluorenone core structure. The viability of this pathway would depend heavily on the reaction conditions and the geometric feasibility of the cyclization.

Smiles Rearrangement: In derivatives where the carboxylic acid is converted to an ester or amide bearing a nucleophilic site, and the aromatic ring system is sufficiently electron-deficient, a Smiles rearrangement could be envisioned. This is an intramolecular nucleophilic aromatic substitution reaction.

These potential pathways, while not commonly observed for the parent acid, highlight the latent reactivity that could be exploited in the synthesis of more complex heterocyclic systems from this versatile building block. mnstate.edu

Advanced Spectroscopic Characterization for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, detailed information about the molecular framework, connectivity, and the chemical environment of individual atoms can be obtained.

The ¹H NMR spectrum of 3-Fluoro-4-(4-methoxyphenyl)benzoic acid provides specific information about the number, environment, and connectivity of protons in the molecule. The spectrum is expected to show distinct signals for the carboxylic acid proton, the methoxy (B1213986) group protons, and the protons on the two aromatic rings. The electron-donating methoxy group and the electron-withdrawing fluorine and carboxylic acid groups create a unique electronic environment for each aromatic proton, resulting in a complex but interpretable splitting pattern. docbrown.info The acidic proton of the carboxylic acid typically appears as a broad singlet at a very downfield chemical shift, often above 10 ppm. docbrown.infochemicalbook.com

Table 1: Predicted ¹H NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| COOH | >10.0 | broad singlet | - | 1H |

| H-2' / H-6' | ~7.5 - 7.7 | doublet | ~8-9 | 2H |

| H-2 | ~7.9 - 8.1 | doublet | ~2 | 1H |

| H-6 | ~7.8 - 8.0 | doublet of doublets | J ≈ 8-9, 2 | 1H |

| H-5 | ~7.2 - 7.4 | doublet | ~8-9 | 1H |

| H-3' / H-5' | ~6.9 - 7.1 | doublet | ~8-9 | 2H |

Note: Data is predicted based on the analysis of similar structures and known substituent effects.

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Each unique carbon atom produces a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment. The spectrum for this compound would show 14 distinct signals, corresponding to the 14 carbon atoms in the molecule, unless there is accidental peak overlap. The carbonyl carbon of the carboxylic acid is characteristically found far downfield. rsc.orgchemicalbook.com The carbon atom directly bonded to the fluorine will appear as a doublet due to one-bond C-F coupling, which is a key identifying feature.

Table 2: Representative ¹³C NMR Chemical Shifts

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxylic Acid) | ~166-170 |

| C-F (ipso-carbon) | ~160-164 (doublet) |

| C-O (ipso-carbon) | ~159-162 |

| Aromatic C-H & C-C | ~110-145 |

Note: Data is compiled from typical values for substituted benzoic acids and anisole (B1667542) derivatives. rsc.orgchemicalbook.comchemicalbook.com

¹⁹F NMR is a highly sensitive technique used specifically to probe the environment of fluorine atoms within a molecule. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. For instance, the ¹⁹F NMR signal for the closely related compound 3-bromo-4-fluorobenzoic acid appears at approximately -98 ppm. rsc.org The signal for the title compound is expected in a similar region and will likely be a multiplet due to coupling with the adjacent aromatic protons (H-2 and H-5).

While 1D NMR provides foundational data, 2D NMR experiments are crucial for unambiguously confirming the complex structural assignments.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, confirming which protons are adjacent on the aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence) would correlate each proton with its directly attached carbon atom, allowing for definitive assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) is vital for identifying longer-range (2-3 bond) correlations. phcogj.com It would show correlations from the methoxy protons to the methoxy carbon and to the C-4' of the anisole ring, and from the aromatic protons to neighboring carbons, confirming the substitution pattern on both rings and the connection between them.

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space proximity between atoms. It could be used to confirm the conformation, for example, by showing a correlation between the fluorine atom and the proton at the C-2 position.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic absorption or scattering frequencies, making this a powerful tool for functional group identification. The entire spectrum serves as a unique "fingerprint" for the molecule. docbrown.info

For this compound, the spectra are dominated by several key features:

O-H Stretch: A very broad and strong absorption band in the FT-IR spectrum, typically from 2500 to 3300 cm⁻¹, is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer. docbrown.inforesearchgate.net

C=O Stretch: A strong, sharp absorption in the FT-IR spectrum around 1680-1710 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid. researchgate.net

C-O Stretches: Absorptions related to the C-O stretching of the carboxylic acid and the aryl-ether linkage appear in the 1200-1300 cm⁻¹ region.

Aromatic C=C Stretches: Multiple sharp bands in the 1450-1610 cm⁻¹ region are characteristic of the two aromatic rings.

C-F Stretch: A strong, characteristic absorption band for the C-F bond is expected in the 1100-1250 cm⁻¹ region.

Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of absorptions unique to the molecule, arising from various bending and stretching modes. docbrown.info

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch (acid dimer) | FT-IR | 2500 - 3300 | Strong, Broad |

| C-H stretch (aromatic) | FT-IR, Raman | 3000 - 3100 | Medium |

| C=O stretch (acid) | FT-IR | 1680 - 1710 | Strong, Sharp |

| C=C stretch (aromatic) | FT-IR, Raman | 1450 - 1610 | Medium-Strong |

| C-O stretch (ether & acid) | FT-IR | 1200 - 1300 | Strong |

Note: Data is based on characteristic frequencies for known functional groups and related molecules. docbrown.inforesearchgate.netchemicalbook.comnist.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathways

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₄H₁₁FO₃), the exact molecular weight is 246.0692 g/mol . In electrospray ionization (ESI), a common technique, the compound would likely be observed as the deprotonated molecule [M-H]⁻ at m/z 245 or the protonated molecule [M+H]⁺ at m/z 247. rsc.orgfu-berlin.de

Under electron ionization (EI), the molecular ion [M]⁺• at m/z 246 would be observed, followed by a cascade of fragmentation. The fragmentation pattern provides a roadmap of the molecule's structure, as weaker bonds tend to break first.

A plausible fragmentation pathway would include:

Loss of a hydroxyl radical (•OH) from the molecular ion to give an abundant acylium ion [M-17]⁺ at m/z 229. This is a very common fragmentation for benzoic acids. docbrown.info

Loss of the entire carboxyl group as a radical (•COOH) to give the [M-45]⁺ ion at m/z 201.

The acylium ion (m/z 229) can further lose a molecule of carbon monoxide (CO) to form an ion at m/z 201. docbrown.info

Table 4: Predicted Major Mass Spectrometry Fragments (EI)

| m/z | Proposed Ion Structure | Fragment Lost |

|---|---|---|

| 246 | [C₁₄H₁₁FO₃]⁺• | (Molecular Ion) |

| 229 | [C₁₄H₁₀FO₂]⁺ | •OH |

| 201 | [C₁₃H₁₀FO]⁺ | •COOH or CO from m/z 229 |

| 173 | [C₁₂H₁₀O]⁺• | •COF |

| 108 | [C₇H₈O]⁺• | C₇H₃FO₂ |

Note: Fragmentation analysis is based on established principles for aromatic carboxylic acids and ethers. docbrown.infonih.gov

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is an indispensable technique for the unambiguous determination of a molecule's three-dimensional structure at atomic resolution. It provides precise data on bond lengths, bond angles, and the spatial arrangement of atoms, which are crucial for understanding a compound's physical and chemical properties. For this compound, this method would reveal the solid-state conformation and the intricate network of intermolecular forces that govern its crystal packing.

Based on analyses of similar benzoic acid derivatives, it is anticipated that molecules of this compound would form centrosymmetric dimers in the crystal lattice. This primary structural motif is driven by strong and highly directional O—H⋯O hydrogen bonds between the carboxylic acid groups of two adjacent molecules, creating a characteristic R²₂(8) ring pattern.

A representative set of crystallographic data, extrapolated from a closely related compound, 3-Fluoro-4-methylbenzoic acid, is presented below to illustrate the type of information obtained from an X-ray diffraction experiment.

Interactive Table: Representative Crystallographic Data Below is a hypothetical but representative data table for this compound, based on typical values for similar structures.

| Parameter | Representative Value |

| Chemical Formula | C₁₄H₁₁FO₃ |

| Formula Weight | 246.23 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~3.8 |

| b (Å) | ~6.0 |

| c (Å) | ~30.4 |

| β (°) | ~92.5 |

| Volume (ų) | ~700 |

| Z (Molecules/Unit Cell) | 4 |

| Key Interaction | O—H⋯O Hydrogen Bond Dimer |

| Secondary Interactions | π–π stacking, C—H⋯O |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The absorption of photons promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which absorption occurs are directly related to the energy gaps between electronic orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The UV-Vis spectrum of this compound is expected to be dominated by intense absorption bands arising from π → π* electronic transitions within its conjugated system. The structure contains two aromatic rings and a carboxyl group, forming an extended π-electron system. Conjugation decreases the HOMO-LUMO energy gap, resulting in absorption at longer wavelengths (a bathochromic or red shift) compared to non-conjugated systems.

Substituted benzoic acids typically exhibit two main absorption bands. For this compound, the spectrum would likely show:

A high-energy absorption band (B-band) around 230-260 nm, associated with the π → π* transitions of the benzoyl system.

A lower-energy absorption band (C-band) at a longer wavelength, potentially above 280 nm, which is characteristic of the extended conjugation across the bi-aryl system.

The electron-donating methoxy group (-OCH₃) and the electron-withdrawing, yet weakly donating through resonance, fluoro group (-F) influence the precise position and intensity of these absorption maxima. The methoxy group, in particular, is known to cause a significant bathochromic shift due to its ability to extend the conjugation via its lone pair of electrons.

Interactive Table: Expected UV-Visible Absorption Data The table below outlines the expected electronic transitions and absorption maxima (λ_max) for this compound in a standard solvent like ethanol (B145695) or methanol.

| Absorption Band | Expected λ_max Range (nm) | Electronic Transition | Chromophore System |

| B-Band | ~250 nm | π → π | Phenyl and Carboxyl Groups |

| C-Band | >280 nm | π → π | Extended Bi-aryl Conjugated System |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules like 3-Fluoro-4-(4-methoxyphenyl)benzoic acid. researchgate.netscholarsresearchlibrary.com Methods such as DFT at the B3LYP/6-311G(d,p) level of theory are commonly employed to optimize the molecular geometry and compute various electronic parameters. researchgate.netorientjchem.orgmaterialsciencejournal.org These calculations provide a foundational understanding of the molecule's inherent characteristics.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis for Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical reactivity. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. researchgate.net The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netmaterialsciencejournal.org

For related substituted benzoic acids, DFT calculations have been used to determine these values. The analysis for this compound would similarly elucidate its reactivity profile, identifying sites susceptible to nucleophilic or electrophilic attack. researchgate.net

Table 1: Representative Frontier Orbital Energies for a Substituted Benzoic Acid Analog Data below is illustrative for a related compound, 4-bromo-3-(methoxymethoxy) benzoic acid, as calculated by DFT, to demonstrate the type of data generated. researchgate.net

| Parameter | Energy (eV) |

| EHOMO | -6.83 |

| ELUMO | -1.78 |

| Energy Gap (ΔE) | 5.05 |

Electrostatic Potential Surfaces (ESP) and Charge Distribution

Molecular Electrostatic Potential (ESP) surfaces are valuable for visualizing the charge distribution and predicting sites for intermolecular interactions. researchgate.net The ESP map uses a color spectrum to indicate charge regions: red signifies electron-rich areas (negative potential), which are prone to electrophilic attack, while blue indicates electron-poor areas (positive potential), susceptible to nucleophilic attack. researchgate.netscholarsresearchlibrary.com Green areas represent neutral potential. For benzoic acid derivatives, the most negative potential is typically located around the carbonyl oxygen atom of the carboxylic acid group, highlighting it as a primary site for electrophilic interaction. researchgate.net The acidic proton of the carboxyl group, in turn, shows a region of high positive potential.

Atomic Charges and Bond Orders for Understanding Electronic Effects

Mulliken population analysis is a common method used in computational chemistry to calculate the partial atomic charges on each atom in a molecule. scholarsresearchlibrary.com These charges help in understanding the electronic effects of substituents. In this compound, the electronegative fluorine and oxygen atoms are expected to carry negative partial charges, influencing the electron distribution across the aromatic rings. scholarsresearchlibrary.com This charge distribution is fundamental to the molecule's reactivity and intermolecular interactions. For instance, in studies of similar molecules, all hydrogen atoms are found to have a net positive charge, and carbon atoms bonded to electronegative atoms also show modified charge values. scholarsresearchlibrary.com

Reaction Pathway Modeling and Transition State Characterization for Synthetic Reactions

The synthesis of biphenyl (B1667301) compounds like this compound often involves the Suzuki-Miyaura coupling reaction. This reaction typically couples a phenylboronic acid (in this case, 4-methoxyphenylboronic acid) with an aryl halide (such as a derivative of 3-fluoro-4-bromobenzoic acid) using a palladium catalyst.

Computational modeling can be used to investigate the mechanism of such reactions. This involves calculating the energies of reactants, intermediates, transition states, and products along the reaction coordinate. Characterizing the transition state structures provides insight into the reaction's activation energy and kinetics. While specific modeling studies for the synthesis of this compound are not widely published, the principles are well-established for palladium-catalyzed cross-coupling reactions.

Prediction of Spectroscopic Properties (NMR chemical shifts, IR frequencies)

DFT calculations are frequently used to predict spectroscopic data, which can then be compared with experimental results for structural validation.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For benzoic acid and its derivatives, the aromatic protons typically appear in the range of 7.5 to 8.2 ppm, while the acidic proton of the carboxyl group is highly deshielded, appearing above 10 ppm. docbrown.info The chemical shifts for this compound would be influenced by the specific electronic environment created by the fluoro and methoxy (B1213986) substituents.

IR Frequencies: The vibrational frequencies (IR spectrum) can also be computed. In studies of similar fluorinated benzoic acids, a strong correlation is found between the calculated and experimental frequencies. nih.gov Key vibrational modes include the O-H stretching of the carboxylic acid, which often appears as a broad band, and the C=O stretching, which gives a sharp, intense peak. The calculated spectrum helps in the assignment of experimental vibrational bands. orientjchem.orgnih.gov

Table 2: Predicted vs. Experimental Vibrational Frequencies for a Related Fluorinated Benzoic Acid Data below is illustrative for 2,3,4-trifluorobenzoic acid to demonstrate the correlation between computed and observed data. nih.gov

| Vibrational Mode | Calculated Frequency (cm⁻¹) (DFT) | Experimental Frequency (cm⁻¹) (FTIR) |

| C=O Stretch | 1734 | 1720 |

| C-F Stretch | 1265 | 1285 |

| O-H Stretch (Dimer) | 2975 | ~3000 (broad) |

Solvent Effects on Molecular Properties and Chemical Reactivity

General principles of solvent-solute interactions suggest that the properties and reactivity of This compound would be influenced by the surrounding solvent medium. Factors such as solvent polarity, proticity, and polarizability can affect the compound's conformational equilibrium, electronic structure, and the transition states of its reactions.

For instance, studies on similar aromatic carboxylic acids have shown that polar solvents can stabilize charged intermediates and transition states, thereby influencing reaction rates. For example, the reactivity of 4'-substituted-biphenyl-2-carboxylic acids has been observed to increase with the polarity of the solvent in esterification reactions. core.ac.uk It is conceivable that the carboxylic acid group of This compound would exhibit similar behavior.

Furthermore, computational methods like the Polarizable Continuum Model (PCM) are often employed to study solvent effects. nih.gov Such studies on structurally related molecules have demonstrated that solvent polarity can induce shifts in spectroscopic properties (e.g., UV-Vis and NMR spectra) and alter molecular geometries and dipole moments. nih.govresearchgate.net For example, research on sinapic acid, another substituted aromatic acid, showed that increasing solvent polarity influenced its molecular and spectroscopic properties due to interactions between the drug and solvent molecules. nih.gov

In the absence of specific data for This compound , any discussion on solvent effects remains speculative and based on extrapolation from related compounds. Detailed research, including quantitative data from computational simulations or experimental measurements in a range of solvents, is required to elucidate the specific solvent effects on the molecular properties and chemical reactivity of this particular compound.

Application of 3 Fluoro 4 4 Methoxyphenyl Benzoic Acid As a Building Block in Complex Molecular Synthesis

Precursor in Heterocyclic Compound Synthesis

The structural features of 3-Fluoro-4-(4-methoxyphenyl)benzoic acid make it an ideal starting material for the synthesis of a variety of heterocyclic compounds, which are pivotal in medicinal chemistry and materials science.

Formation of Oxadiazole Derivatives possessing the 3-fluoro-4-methoxyphenyl moiety

The synthesis of 1,3,4-oxadiazoles, a class of heterocycles known for a broad spectrum of biological activities, can be efficiently achieved from carboxylic acid precursors. mdpi.comorganic-chemistry.org The general and widely adopted method involves the conversion of a carboxylic acid, such as this compound, into its corresponding acylhydrazide. This intermediate is then cyclized to form the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring. nih.govrsc.orgnih.gov

A common route involves the reaction of the acylhydrazide with a second carboxylic acid or its derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). nih.govjournalagent.com Alternatively, oxidative cyclization of N-acylhydrazones, formed by the condensation of an acylhydrazide with an aldehyde, provides another pathway to these oxadiazole derivatives. journalagent.com While direct synthesis from this compound is not explicitly detailed in readily available literature, the established synthetic protocols strongly support its utility in generating oxadiazoles (B1248032) bearing the characteristic 3-fluoro-4-(4-methoxyphenyl)phenyl substituent.

A notable study describes the synthesis of 2,5-disubstituted-1,3,4-oxadiazole derivatives where one of the substituents is a naphthofuran-2-yl group and the other is a substituted aniline (B41778), formed from the corresponding carboxylic acid. nih.gov This highlights the versatility of using various carboxylic acids in the synthesis of complex oxadiazoles.

| Starting Material | Key Intermediate | Reaction Type | Product Class |

| This compound | 3-Fluoro-4-(4-methoxyphenyl)benzoyl hydrazide | Cyclodehydration/Oxidative Cyclization | 1,3,4-Oxadiazole derivatives |

Synthesis of Thiazole (B1198619) Derivatives

Thiazole rings are another important class of heterocyclic compounds found in many biologically active molecules. The Hantzsch thiazole synthesis is a classical and versatile method for their preparation, typically involving the reaction of an α-haloketone with a thioamide. nih.gov To utilize this compound in this context, it would first need to be converted into a suitable α-haloketone derivative.

Alternatively, a more direct approach could involve the conversion of the benzoic acid to its corresponding thioamide. This thioamide can then react with an appropriate α-haloketone to yield the desired thiazole derivative. While specific examples detailing the use of this compound in Hantzsch synthesis are not prevalent, the fundamental principles of this reaction are well-established and applicable.

Incorporation into Quinolone and Quinoline (B57606) Scaffolds

Quinolone and quinoline skeletons are central to a vast number of pharmaceuticals, particularly antimicrobial agents. nih.govtandfonline.comchemrj.orgarabjchem.orgrsc.orgmdpi.comnih.gov The synthesis of these bicyclic systems often commences from aniline derivatives. nih.govtandfonline.comchemrj.orgarabjchem.org Therefore, to employ this compound as a building block for quinolones and quinolines, it must first be converted to the corresponding aniline derivative, 3-fluoro-4-(4-methoxyphenyl)aniline. A plausible synthetic route to this aniline involves a Curtius, Hofmann, or Schmidt rearrangement of the benzoic acid or its derivatives. A more direct route could be the nitration of a precursor followed by reduction, as demonstrated in the synthesis of 3-fluoro-4-morpholinoaniline. researchgate.net

Once the 3-fluoro-4-(4-methoxyphenyl)aniline is obtained, it can be utilized in well-established quinoline and quinolone syntheses:

Gould-Jacobs Reaction: This method involves the condensation of an aniline with diethyl ethoxymethylenemalonate or a similar reagent, followed by thermal cyclization to produce 4-hydroxyquinoline (B1666331) derivatives. nih.govarabjchem.org

Conrad-Limpach-Knorr Synthesis: This synthesis yields 4-hydroxyquinolones through the reaction of an aniline with a β-ketoester. arabjchem.org

Doebner-von Miller Reaction: This reaction produces quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound. nih.gov

Friedländer Synthesis: This involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.gov

The specific substitution pattern of the resulting quinoline or quinolone would be determined by the chosen synthetic route and the other reactants employed.

| Required Precursor | Synthetic Transformation | Key Reaction | Product Class |

| 3-Fluoro-4-(4-methoxyphenyl)aniline | From this compound via rearrangement or nitration/reduction | Gould-Jacobs, Conrad-Limpach, etc. | Quinolone/Quinoline derivatives |

Synthesis of Triazole Derivatives

Triazoles, existing as 1,2,3- and 1,2,4-isomers, are another class of heterocycles with significant applications. mdpi.comfrontiersin.orgisres.orgscispace.comraco.cat The synthesis of 1,2,4-triazoles can be achieved from acylhydrazides, which, as previously mentioned, are accessible from this compound. scispace.com One common method involves the reaction of an acylhydrazide with a thioimidate or a similar reagent. scispace.com Another approach is the reaction of an acylhydrazide with an isothiocyanate to form an acylthiosemicarbazide, which is then cyclized. scispace.com

The synthesis of 1,2,3-triazoles is famously achieved via the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne. To incorporate the 3-fluoro-4-(4-methoxyphenyl)phenyl moiety using this method, the corresponding aryl azide would be required, which can be prepared from the aniline derivative of the starting benzoic acid.

Scaffold for Biphenyl (B1667301) Derivatives with Diverse Substitution Patterns

The core structure of this compound is a biphenyl carboxylic acid. This makes it an inherent scaffold for creating more complex biphenyl derivatives with diverse substitution patterns. One of the most powerful methods for constructing biphenyls is the Suzuki-Miyaura cross-coupling reaction. rsc.orgarkat-usa.orgbeilstein-journals.orglibretexts.orgresearchgate.netajgreenchem.comresearchgate.net

To utilize this chemistry, the this compound would ideally be derived from a Suzuki-Miyaura coupling between a suitably substituted boronic acid and a halogenated benzoic acid. For instance, the coupling of 3-fluoro-4-bromobenzoic acid with 4-methoxyphenylboronic acid in the presence of a palladium catalyst would yield the target compound. rsc.orgarkat-usa.orgbeilstein-journals.orgresearchgate.net This approach allows for the introduction of a wide variety of substituents on either of the phenyl rings by using appropriately functionalized boronic acids or aryl halides.

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| 3-Fluoro-4-halobenzoic acid | 4-Methoxyphenylboronic acid | Suzuki-Miyaura Coupling | This compound |

Role in the Construction of Organometallic Complexes

Carboxylic acids are versatile ligands in organometallic chemistry, capable of coordinating to metal centers through their carboxylate functionality. researchgate.netyoutube.comunt.edu The presence of the biphenyl framework and the fluoro and methoxy (B1213986) substituents in this compound can influence the electronic properties and steric environment of the resulting organometallic complexes.

While specific organometallic complexes of this compound are not extensively documented in readily available literature, the general principles of coordination chemistry suggest its potential as a ligand. The carboxylate group can act as a monodentate, bidentate, or bridging ligand, leading to the formation of a variety of coordination polymers and discrete metal complexes with potentially interesting catalytic or material properties. Research on bimetallic complexes has shown the use of benzenecarboxylic acid derivatives as ligands to create complex structures. researchgate.net

Utilization in Advanced Organic Materials Precursors

The strategic incorporation of fluorine atoms and polar functional groups into aromatic scaffolds is a cornerstone of modern materials science, enabling the fine-tuning of electronic and physical properties for a host of advanced applications. This compound emerges as a valuable building block in this context, offering a unique combination of a fluorine substituent, a biphenyl core, and methoxy and carboxylic acid functionalities. This molecular architecture makes it a promising precursor for the synthesis of sophisticated organic materials, particularly liquid crystals and components for organic electronics.

The presence of a lateral fluorine atom is a well-established strategy for modulating the properties of liquid crystalline materials. Fluorine's high electronegativity can introduce a significant dipole moment perpendicular to the long axis of the molecule. This is a critical factor in the design of liquid crystals with negative dielectric anisotropy, which are essential for vertically aligned (VA) liquid crystal displays (LCDs), a dominant technology in the display market. While direct studies on liquid crystals derived from this compound are not extensively documented, research on analogous fluorinated biphenyl and terphenyl systems provides strong evidence for its potential. For instance, the introduction of lateral fluoro-substituents in biphenyl carboxylates has been shown to influence transition temperatures and clearing points of the resulting nematic phases. researchgate.net The methoxybiphenyl moiety itself is known to promote the formation of nematic and twist-bend nematic (NTB) liquid crystal phases. rsc.org Therefore, the combination of these structural features in this compound suggests its utility in creating novel liquid crystalline materials with tailored mesomorphic and dielectric properties.

The general synthetic route to such materials would typically involve the esterification of the carboxylic acid group of this compound with a phenolic core, which itself could be part of a larger, rigid molecular structure. The resulting ester would possess the characteristic rod-like (calamitic) shape conducive to the formation of liquid crystal phases. The synthesis of new fluorinated hydrogen-bonded supramolecular liquid crystals has also been an area of active investigation, where the carboxylic acid group can participate in forming extended networks. nih.gov

In the realm of organic electronics, the development of organic semiconductors for applications such as organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs) is a major focus. cas.org Benzoic acid derivatives have been employed as additives to control the crystal growth and charge transport characteristics of organic semiconductors. researchgate.net The controlled deposition and crystal orientation of these materials are crucial for achieving high charge carrier mobility. The structure of this compound, with its polar groups and aromatic core, could allow it to act as a surface modifier or a dopant to enhance the performance of organic semiconductor layers. researchgate.netnsf.gov

Furthermore, fluorinated aryl compounds are recognized for their high stability and are used in a variety of organic electronic devices, including organic solar cells and OLEDs. nih.gov The synthesis of fluorinated biphenyl compounds through cross-coupling reactions is a common strategy to access these materials. nih.gov this compound can serve as a key intermediate in the synthesis of more complex, functional organic molecules for these applications. The carboxylic acid group can be converted into other functional groups, providing a versatile handle for further chemical transformations.

The following table summarizes the potential applications and the role of the structural features of materials derived from this compound, based on research on analogous compounds.

| Potential Application Area | Key Structural Feature | Anticipated Role and Impact | Supporting Evidence from Analogous Systems |

| Liquid Crystal Displays (LCDs) | Lateral Fluorine Substituent | Induces negative dielectric anisotropy, crucial for VA-LCDs. Modulates transition temperatures and mesophase behavior. | Studies on fluorinated biphenyl carboxylates and terphenyl systems. researchgate.net |

| Liquid Crystal Displays (LCDs) | Methoxybiphenyl Core | Promotes the formation of nematic and twist-bend nematic phases. | Research on methoxybiphenyl-containing liquid crystals. rsc.org |

| Organic Thin-Film Transistors (OTFTs) | Benzoic Acid Moiety | Can act as an additive to control crystal growth and improve charge transport in organic semiconductors. | Use of other benzoic acid derivatives to enhance OTFT performance. researchgate.net |

| Organic Electronics (General) | Fluorinated Biphenyl Structure | Enhances chemical and thermal stability of the final material. Can be a building block for complex, functional molecules. | General use of fluorinated aryls in organic electronics for stability. nih.gov |

While direct, in-depth research on the application of this compound in advanced organic materials is still emerging, the foundational knowledge from structurally related compounds strongly supports its potential as a highly valuable and versatile precursor. Future research will likely focus on the synthesis and characterization of specific liquid crystals and organic electronic materials derived from this promising building block to fully elucidate its properties and application scope.

Structure Reactivity Relationships and Design Principles

Impact of Fluorine Substitution on Acidity, Reactivity, and Conformation

The substitution of a hydrogen atom with fluorine on the benzoic acid ring significantly modifies the compound's characteristics.

Acidity: The fluorine atom, being highly electronegative, exerts a powerful electron-withdrawing inductive effect (-I effect). libretexts.org This effect pulls electron density away from the carboxylic acid group, stabilizing the resulting carboxylate anion formed upon deprotonation. libretexts.org This stabilization of the conjugate base increases the acidity of the carboxylic acid, making it a stronger acid than its non-fluorinated counterpart, benzoic acid. libretexts.org The position of the fluorine atom is critical; its electron-withdrawing influence is distance-dependent, decreasing as it moves further from the carboxyl group. pressbooks.pub In the case of 3-fluoro-4-(4-methoxyphenyl)benzoic acid, the fluorine at the meta position provides a significant, though slightly attenuated, acidifying effect compared to a fluorine at the ortho position. quora.com

Reactivity: Fluorine's influence on reactivity is twofold. While its strong inductive effect deactivates the aromatic ring to a degree, it also has a positive mesomeric effect (+M), where its lone pair electrons can be donated to the ring through resonance. nih.gov However, the inductive effect is generally dominant for halogens, making the ring less susceptible to electrophilic aromatic substitution compared to unsubstituted benzene. libretexts.org

Conformation: In substituted benzoic acids, the fluorine atom can influence the preferred orientation of the carboxylic acid group. nih.gov While the small size of fluorine means it doesn't typically cause the significant steric hindrance seen with bulkier groups, it can engage in repulsive interactions with the oxygen atoms of the carboxyl group. nih.govstackexchange.com These interactions can affect the planarity and rotational barriers within the molecule. For instance, in 2-fluorobenzoic acid, different planar conformers (cis and trans) exist with varying energies due to interactions between the fluorine and the carboxyl group. nih.govstackexchange.com While direct conformational data for this compound is not widely published, the principles from simpler fluorinated benzoic acids suggest that the fluorine atom contributes to defining the molecule's preferred low-energy shapes. nih.gov

Electronic Effects of the Methoxy (B1213986) Group on Aromatic Rings

The methoxy group (-OCH₃) on the second phenyl ring exerts a profound electronic influence, primarily through a strong electron-donating resonance effect (+R or +M effect) and a weaker electron-withdrawing inductive effect (-I effect). stackexchange.comlearnexams.com

The oxygen atom of the methoxy group possesses lone pairs of electrons that can delocalize into the π-system of the aromatic ring. stackexchange.com This resonance effect significantly increases the electron density on the attached phenyl ring, particularly at the ortho and para positions relative to the methoxy group. vaia.comyoutube.com This increased electron density makes the methoxy-substituted ring more nucleophilic and thus highly activated towards electrophilic substitution reactions. libretexts.org

Steric Hindrance and Conformational Flexibility in Biphenyl (B1667301) Systems

Biphenyl systems, like this compound, are not typically planar. Steric hindrance between the ortho-substituents on the two rings forces them to twist relative to each other. libretexts.org The angle between the planes of the two aromatic rings is known as the dihedral angle. In unsubstituted biphenyl, this angle is approximately 45°. libretexts.org

In this compound, the substituents ortho to the biphenyl linkage are a fluorine atom on one ring and a hydrogen atom on the other. Since both are relatively small, the rotational barrier is not expected to be exceptionally high, allowing for a degree of conformational flexibility. However, even with small substituents, the molecule will adopt a non-planar, twisted conformation to minimize steric strain. libretexts.org Studies on other highly substituted biphenyls have shown that even with significant substitution, a degree of conformational flexibility is retained, with solid-state dihedral angles observed in the range of 70° to 81° for some polychlorinated biphenyls. nih.govresearchgate.net The specific dihedral angle and rotational energy profile for this compound would be determined by the subtle balance of steric repulsions and electronic interactions between the fluoro, carboxyl, and methoxy groups.

Rational Design Principles for Targeted Chemical Transformations and Novel Chemical Entities

This compound serves as a valuable building block in the rational design of more complex molecules, particularly in medicinal chemistry and materials science. Its utility stems from the distinct functionalities and predictable reactivity patterns imparted by its substituents.

Design Principles in Synthesis:

Orthogonal Reactivity: The molecule contains several reactive sites that can be addressed selectively. The carboxylic acid group can readily undergo reactions like esterification or amidation. The electron-rich methoxyphenyl ring is primed for electrophilic substitution, while the more electron-deficient fluorinated ring is less so. This difference allows for controlled, stepwise chemical transformations.

Scaffold for Bioactive Molecules: The substituted biphenyl motif is a common scaffold in drug discovery. The specific substituents on this compound can be chosen to optimize interactions with biological targets. For example, the fluorine atom can enhance binding affinity or improve metabolic stability, while the methoxy group can form hydrogen bonds or occupy specific pockets in a protein.

Intermediate for Coupling Reactions: The structure is a product of cross-coupling reactions, such as the Suzuki coupling, which is a powerful method for forming carbon-carbon bonds between aromatic rings. nih.govresearchgate.net Conversely, it can be further functionalized using its existing groups as handles for subsequent coupling reactions to build even larger, more complex chemical entities.

Data Tables

Table 1: Influence of Substituents on Benzoic Acid Acidity pKa values are approximate and can vary with experimental conditions. Data compiled for illustrative purposes.

| Compound | Substituent Effect | Consequence | Approximate pKa pressbooks.pub |

| Benzoic Acid | Reference | Baseline acidity | 4.2 |

| 4-Methoxybenzoic Acid | Electron-donating (-OCH₃) | Destabilizes conjugate base, decreases acidity | 4.5 |

| 4-Nitrobenzoic Acid | Electron-withdrawing (-NO₂) | Stabilizes conjugate base, increases acidity | 3.4 |

| 3-Fluorobenzoic Acid | Electron-withdrawing (-F) | Stabilizes conjugate base, increases acidity | 3.9 |

Q & A

Basic: What are the common synthetic routes for 3-Fluoro-4-(4-methoxyphenyl)benzoic acid?

The synthesis typically involves sequential functionalization of the benzene ring. A key intermediate is 4-bromo-2-fluorotoluene, which undergoes carbonylation (e.g., using CO₂ under basic conditions) to form a benzoic acid core. Subsequent fluorination or methoxylation introduces the 4-methoxyphenyl group. Optimizing reaction conditions, such as using Pd catalysts for cross-coupling reactions, improves yields . For example, highlights fluorination steps using KF or CsF in polar aprotic solvents to achieve regioselectivity .

Basic: What analytical methods are critical for characterizing this compound’s purity and structure?

Key techniques include:

- NMR Spectroscopy : To confirm substituent positions (e.g., distinguishing meta/para methoxy groups via coupling patterns in H NMR) .

- HPLC-MS : For purity assessment and detection of byproducts (e.g., dehalogenated intermediates) .

- X-ray Crystallography : Resolves steric effects of substituents, as shown in for related fluorinated benzoic acids .

Advanced: How do electronic effects of substituents influence its biological activity?

The 4-methoxyphenyl group donates electron density via resonance, while the fluorine atom exerts an electron-withdrawing inductive effect. This combination modulates interactions with biological targets like enzymes or receptors. For instance, compares similar compounds, showing trifluoromethyl groups enhance metabolic stability but reduce solubility . Computational studies (e.g., DFT) can predict binding affinities by analyzing charge distribution at the carboxylate group .

Advanced: What strategies optimize reaction conditions for introducing the 4-methoxyphenyl group?

- Solvent Selection : Polar solvents (DMF, DMSO) enhance solubility of aromatic intermediates but may increase side reactions.

- Catalytic Systems : Pd(PPh₃)₄ with ligand additives (e.g., SPhos) improves coupling efficiency in Suzuki-Miyaura reactions .

- Temperature Control : Lower temperatures (50–80°C) minimize decomposition of methoxy-bearing aryl halides .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Contradictions often arise from structural analogs with subtle substituent differences. For example:

- Case Study : ’s table shows that replacing a methyl group with trifluoromethyl alters IC₅₀ values by 10-fold in kinase inhibition assays .

- Methodology : Use in vitro assays (e.g., fluorescence polarization) under standardized conditions and validate via orthogonal techniques (SPR, ITC) .

Advanced: What challenges arise in scaling up synthesis, and how are they addressed?

- Steric Hindrance : Bulky substituents reduce reaction rates. Solution: Use microwave-assisted synthesis to enhance energy transfer .

- Purification : The compound’s low solubility complicates crystallization. Gradient recrystallization (e.g., ethanol/water mixtures) improves yield .

Basic: How does this compound compare structurally to other fluorinated benzoic acids?

Comparative analysis (see tables in and ) reveals:

Advanced: What novel applications are emerging in materials science?

- Coordination Polymers : The carboxylate group chelates metal ions (e.g., Zn²⁺) to form frameworks with tunable porosity, relevant for gas storage .

- Surface Functionalization : Fluorine enhances hydrophobicity in self-assembled monolayers (SAMs) for corrosion-resistant coatings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.